1-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol 1-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol
Brand Name: Vulcanchem
CAS No.: 338421-87-7
VCID: VC7527393
InChI: InChI=1S/C19H23FN2OS/c20-18-8-4-5-9-19(18)22-12-10-21(11-13-22)14-16(23)15-24-17-6-2-1-3-7-17/h1-9,16,23H,10-15H2
SMILES: C1CN(CCN1CC(CSC2=CC=CC=C2)O)C3=CC=CC=C3F
Molecular Formula: C19H23FN2OS
Molecular Weight: 346.46

1-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol

CAS No.: 338421-87-7

Cat. No.: VC7527393

Molecular Formula: C19H23FN2OS

Molecular Weight: 346.46

* For research use only. Not for human or veterinary use.

1-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol - 338421-87-7

Specification

CAS No. 338421-87-7
Molecular Formula C19H23FN2OS
Molecular Weight 346.46
IUPAC Name 1-[4-(2-fluorophenyl)piperazin-1-yl]-3-phenylsulfanylpropan-2-ol
Standard InChI InChI=1S/C19H23FN2OS/c20-18-8-4-5-9-19(18)22-12-10-21(11-13-22)14-16(23)15-24-17-6-2-1-3-7-17/h1-9,16,23H,10-15H2
Standard InChI Key ORSPMHYRJHOPCP-UHFFFAOYSA-N
SMILES C1CN(CCN1CC(CSC2=CC=CC=C2)O)C3=CC=CC=C3F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The systematic IUPAC name of the compound, 1-[4-(2-fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol, reflects its three key structural components:

  • A piperazine ring substituted at the 4-position with a 2-fluorophenyl group.

  • A propanol backbone (2-propanol) attached to the piperazine nitrogen.

  • A phenylsulfanyl group (SC6H5-\text{S}-\text{C}_6\text{H}_5) at the 3-position of the propanol chain .

The molecular formula C19H23FN2OS\text{C}_{19}\text{H}_{23}\text{FN}_{2}\text{OS} was confirmed through high-resolution mass spectrometry , with the fluorine atom contributing to its electronic properties and the sulfanyl group enhancing lipophilicity.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number338421-87-7
Molecular FormulaC19H23FN2OS\text{C}_{19}\text{H}_{23}\text{FN}_{2}\text{OS}
Molar Mass346.46 g/mol
Synonyms4-(2-Fluorophenyl)-α-[(phenylthio)methyl]-1-piperazineethanol

Structural Analysis

The compound’s 3D conformation features:

  • Piperazine ring puckering that influences receptor-binding interactions.

  • Fluorine’s electronegativity (χ=3.98\chi = 3.98) creating a dipole moment at the 2-fluorophenyl group .

  • Sulfur’s polarizability (α=3.3×1024cm3\alpha = 3.3 \times 10^{-24} \, \text{cm}^3) in the phenylsulfanyl moiety, enhancing hydrophobic interactions .

The logP\log P (octanol-water partition coefficient) is estimated at 2.8–3.5 based on fragment contribution methods , indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for this compound are publicly disclosed, analogous piperazine derivatives are typically synthesized through:

  • Nucleophilic substitution reactions between chloro- or fluorobenzene derivatives and piperazine .

  • Thioether formation via reaction of thiophenol with propanol halides under basic conditions .

A patented method for structurally similar compounds (WO2017137048A1) employs transition metal-free conditions using:

  • 2-fluorochlorobenzene as the electrophile

  • Piperazine as the nucleophile

  • Potassium tert-butoxide (t-BuOKt\text{-BuOK}) as the base in tetrahydrofuran (THF) .

Reaction Scheme:

C6H4FCl+C4H10N2t-BuOK, THFIntermediatePhSH, BaseFinal Product\text{C}_6\text{H}_4\text{FCl} + \text{C}_4\text{H}_{10}\text{N}_2 \xrightarrow{t\text{-BuOK, THF}} \text{Intermediate} \xrightarrow{\text{PhSH, Base}} \text{Final Product}

Industrial Production

Commercial suppliers including MolCore and RRKChem manufacture the compound at ≥98% purity, as verified by HPLC. Scale-up challenges include:

  • Regioselectivity control during piperazine substitution.

  • Sulfur oxidation prevention through inert atmosphere processing .

Physicochemical Properties

Thermal and Spectral Characteristics

Experimental data from suppliers indicates:

  • Melting Point: 128–132°C (decomposition observed above 150°C)

  • UV-Vis Spectrum: λmax=274nm\lambda_{\text{max}} = 274 \, \text{nm} (π→π* transition in aromatic systems)

  • IR Signatures:

    • 3350 cm1^{-1} (O-H stretch)

    • 1590 cm1^{-1} (C-F vibration)

    • 690 cm1^{-1} (C-S stretching)

Solubility and Stability

SolventSolubility (mg/mL)Condition
Water<0.125°C, pH 7.4
Ethanol12.825°C
DMSO34.225°C

The compound exhibits pH-dependent stability:

  • t1/2_{1/2}: 72 hours at pH 7.4

  • t1/2_{1/2}: 8 hours at pH 2.0 (gastric simulation)

Research and Industrial Applications

Drug Discovery

Used as:

  • Dopamine receptor modulator scaffold in CNS drug development

  • Protein kinase inhibitor precursor due to sulfanyl-electron deficiency

Material Science

Potential applications in:

  • Conductive polymers via sulfur-mediated charge transfer

  • Metal-organic frameworks (MOFs) as a linker molecule

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